molecular formula C10H14O2S B8274848 5-Pentylthiofuran-3-carboxylic Acid

5-Pentylthiofuran-3-carboxylic Acid

Cat. No. B8274848
M. Wt: 198.28 g/mol
InChI Key: MAVNVKHDLQJQHC-UHFFFAOYSA-N
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Patent
US04282246

Procedure details

By the same procedure, an equivalent amount of 1-hexanethiol, 1-butanethiol, 2-butanethiol, 1-propanethiol or 2-propanethiol is reacted with 5-bromofuran-3-carboxylic acid to produce, respectively:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8](S)[CH2:9][CH2:10]C.CC(S)CC.C(S)CC.CC(S)C.BrC1OC=C([C:32]([OH:34])=[O:33])C=1>>[CH2:5]([C:4]1[S:7][CH:1]=[C:2]([C:32]([OH:34])=[O:33])[CH:3]=1)[CH2:6][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CO1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce

Outcomes

Product
Name
Type
Smiles
C(CCCC)C1=CC(=CS1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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